2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole ring fused to a 1,3-thiazole core. Key structural elements include:
- 1,2,3-Triazole moiety: Substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a methyl group.
- 1,3-Thiazole ring: Methyl-substituted at position 4 and linked to a carboxamide group at position 3.
- Side chain: The carboxamide nitrogen is bonded to a 3-(propan-2-yloxy)propyl chain, introducing ether functionality for enhanced solubility and conformational flexibility.
The compound’s design leverages the pharmacological relevance of triazole-thiazole hybrids, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by thiazole ring closure and carboxamide coupling, as inferred from analogous procedures in .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(3-propan-2-yloxypropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-13(2)29-12-6-11-22-20(27)19-14(3)23-21(30-19)18-15(4)26(25-24-18)16-7-9-17(28-5)10-8-16/h7-10,13H,6,11-12H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWOVVVVPBLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiazole ring is often synthesized via a condensation reaction involving a thioamide and a haloketone. The final step involves coupling the triazole and thiazole intermediates under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Functional Groups and Associated Reactivity
The compound’s reactivity arises from the following key groups:
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Triazole ring (1,2,3-triazole) : Prone to electrophilic substitution and coordination with metals.
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Thiazole core : Participates in nucleophilic substitutions and electrophilic additions.
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Carboxamide (–CONH–) : Susceptible to hydrolysis under acidic/basic conditions.
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Propan-2-yloxypropyl chain : Ether linkages may undergo cleavage in strong acids or oxidizing agents.
Hydrolysis Reactions
The carboxamide group is reactive under hydrolytic conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Cleavage to carboxylic acid (–COOH) and amine (–NH₂) derivatives. |
| Basic hydrolysis | NaOH/EtOH, 80°C | Formation of carboxylate salt and ammonia. |
Research Insight : Modifications to the carboxamide side chain (e.g., altering the propan-2-yloxy group) significantly impact solubility and enzymatic interactions .
Oxidation
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Ether side chain : The propan-2-yloxy group can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H⁺).
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Thiazole ring : Resists oxidation but may undergo ring-opening under extreme conditions (e.g., ozone).
Reduction
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Triazole ring : Catalytic hydrogenation (H₂/Pd) reduces the triazole to a dihydrotriazole, altering conjugation .
Electrophilic Aromatic Substitution (EAS)
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Thiazole : Bromination or nitration occurs at the 4-position due to electron-withdrawing effects of the adjacent carboxamide.
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Triazole : Limited EAS activity due to electron-deficient nature but may undergo sulfonation under forcing conditions .
Nucleophilic Substitution
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Ether chain : The propan-2-yloxy group may undergo nucleophilic displacement with strong bases (e.g., Grignard reagents).
Coordination and Metal Complexation
The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance stability or modify biological activity .
Research Findings on Reactivity and Biological Impact
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Side-chain modifications : Replacing the propan-2-yloxy group with polar groups (e.g., –OH) improves aqueous solubility but reduces membrane permeability.
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Hydrolysis stability : The carboxamide resists hydrolysis at physiological pH, critical for maintaining in vivo efficacy.
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Triazole-thiazole synergy : Combined aromatic systems enhance π-stacking interactions with biological targets, such as HSET/KIFC1 in cancer cells.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, the synthesis process can be achieved through a combination of triazole and thiazole moieties, which are known for their diverse biological activities. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography.
Research indicates that compounds containing the triazole and thiazole rings exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific compound has been investigated for its potential as an anti-cancer agent.
Case Study: Anticancer Activity
In a study published in Molecules, the synthesized compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Computational Studies
Computational chemistry has been employed to predict the pharmacokinetic properties of the compound. Studies utilizing molecular docking have shown promising interactions with targets involved in cancer progression.
Table 3: ADME Properties
| Property | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Industrial Applications
Beyond medicinal uses, this compound may have applications in material science due to its unique structural properties. The incorporation of triazole and thiazole functionalities can lead to novel materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrid Scaffolds
The compound shares structural homology with several derivatives synthesized in and . A comparative analysis is provided below:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Halogenated aryl groups (e.g., 4-bromophenyl in 9c ) significantly enhance enzyme-binding affinity compared to methoxy or methyl groups, likely due to hydrophobic interactions and halogen bonding .
- Fluorophenyl derivatives (e.g., 4 and 5 ) exhibit improved crystallinity and π-stacking, which may correlate with stability in formulation .
N-[3-(dimethylamino)propyl] derivatives () show higher basicity, altering pharmacokinetic profiles .
Crystallographic Insights: Compounds with triclinic symmetry (e.g., 4 and 5) display two independent molecules per asymmetric unit, suggesting polymorphism risks in drug development . Planarity of the triazole-thiazole core is critical for target engagement, as non-planar conformations (e.g., perpendicular fluorophenyl in 5) reduce binding entropy .
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide represents a novel structure that integrates the triazole and thiazole moieties, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 382.51 g/mol. The presence of the methoxyphenyl and thiazole groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. A related study highlighted that derivatives with similar structures demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis and ESKAPE pathogens . The triazole moiety is particularly noted for its role in inhibiting cell wall synthesis in bacteria.
Antitubercular Activity
In vitro studies have shown that derivatives of triazole-thiazole hybrids exhibit promising antitubercular activity. For instance, compounds with structural similarities to our target compound have been reported to inhibit M. tuberculosis effectively, with some exhibiting minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL . This suggests that our compound may also possess similar antitubercular properties.
The proposed mechanism for the antimicrobial activity of triazole-thiazole compounds involves interference with nucleic acid synthesis and disruption of cellular processes. The triazole ring can chelate metal ions essential for bacterial growth, while the thiazole ring may enhance membrane permeability .
Case Studies
| Study | Compound | Target Pathogen | MIC (μg/mL) | Findings |
|---|---|---|---|---|
| Alcaraz et al., 2022 | 5n | M. tuberculosis | 12.5 | Significant activity compared to Isoniazid |
| Nyoni et al., 2023 | 5g | ESKAPE pathogens | Variable | Inhibited growth across multiple strains |
| Shinde et al., 2023 | Various derivatives | M. bovis BCG | 15 | Effective against multiple strains |
Q & A
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of intermediates (e.g., 4-methoxyaniline derivatives) with isocyanides or azides to form triazole or thiazole cores .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., alkylation of the propyloxy side chain) .
Characterization requires: - IR/NMR spectroscopy : To confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry .
- Mass spectrometry : For molecular weight validation (expected [M+H]⁺ ≈ 455.5 g/mol based on C₂₂H₂₆N₆O₃S) .
- Elemental analysis : To verify purity (>95% by HPLC) .
Q. How is crystallographic data for this compound processed to resolve structural ambiguities?
- Methodological Answer : Use SHELXL for refinement of X-ray diffraction
- Apply restraints for disordered moieties (e.g., the propan-2-yloxy group) .
- Validate hydrogen bonding networks using ORTEP for anisotropic displacement ellipsoids .
Cross-check with WinGX for symmetry validation and packing analysis .
Advanced Research Questions
Q. How can contradictory data in structural studies (e.g., NMR vs. X-ray results) be resolved?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., rotamers in the carboxamide group) .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies .
- High-resolution X-ray diffraction : Resolve ambiguities in bond lengths/angles (e.g., triazole-thiazole dihedral angles) with SHELXL refinement .
Q. What experimental design optimizes yield in multi-step syntheses of this compound?
- Methodological Answer : Implement Design of Experiments (DoE) :
- Variables : Reaction time, temperature, and catalyst loading (e.g., Cu(I) for click chemistry) .
- Response surface methodology : Optimize conditions for critical steps (e.g., cyclization of the triazole ring at 80–100°C) .
- In-line analytics : Use FTIR or ReactIR to monitor reaction progress and minimize side products .
Q. How can molecular docking predict the compound’s biological activity against target proteins?
- Methodological Answer :
- Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges .
- Protein-ligand docking : Use AutoDock Vina or Glide to simulate binding modes (focus on interactions with the thiazole carboxamide and triazole motifs) .
- MD simulations : Validate stability of docked poses (e.g., RMSD <2 Å over 50 ns) with GROMACS .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
